

Benzyloxy-C5-PEG1: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Benzyloxy-C5-PEG1	
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This technical guide provides a comprehensive overview of the chemical properties, structure, and characterization of **Benzyloxy-C5-PEG1**, a polyethylene glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker. This document is intended for researchers, scientists, and drug development professionals utilizing PEG linkers in the synthesis of bioconjugates and other advanced therapeutic modalities.

Core Chemical Properties and Structure

Benzyloxy-C5-PEG1, also known by its IUPAC name 2-(5-phenylmethoxypentoxy)ethanol, is a bifunctional linker molecule. One terminus features a benzyloxy group, which can serve as a stable protecting group or a point for further chemical modification. The other end possesses a hydroxyl group, which can be activated for conjugation to various molecules. The C5-PEG1 designation indicates a five-carbon chain followed by a single ethylene glycol unit.

The key physicochemical properties of **Benzyloxy-C5-PEG1** are summarized in the table below.



Property	Value	Source
CAS Number	159028-70-3	MedKoo, BOC Sciences
Chemical Formula	C14H22O3	MedKoo
Molecular Weight	238.32 g/mol	BOC Sciences
Exact Mass	238.1569 g/mol	MedKoo
IUPAC Name	2-(5- phenylmethoxypentoxy)ethano I	BOC Sciences
Canonical SMILES	C1=CC=C(C=C1)COCCCCCO CCO	BOC Sciences
InChI Key	YQLVMNLTOMEQNQ- UHFFFAOYSA-N	BOC Sciences
Appearance	Predicted: Colorless to pale yellow oil	-
Solubility	Predicted: Soluble in organic solvents (e.g., DMSO, DMF, dichloromethane), sparingly soluble in water	-

Structural Elucidation

The chemical structure of **Benzyloxy-C5-PEG1** is fundamental to its function as a linker, providing a defined spatial separation and influencing the physicochemical properties of the resulting conjugate.

Chemical structure of Benzyloxy-C5-PEG1.

Experimental Protocols for Characterization

The following sections outline generalized experimental protocols for the structural confirmation and purity assessment of **Benzyloxy-C5-PEG1** and similar PEG-based linkers.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of **Benzyloxy-C5-PEG1**.

3.1.1. ¹H NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Setup:
 - Spectrometer: 400 MHz or higher field strength.
 - Temperature: 25 °C.
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay (d1): 1-5 seconds.
- Data Acquisition: Acquire the Free Induction Decay (FID).
- Data Processing:
 - Apply a Fourier transform to the FID.
 - Phase correct the resulting spectrum.
 - Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
 - Integrate the peaks to determine the relative number of protons.

Predicted ¹H NMR Data (in CDCl₃):



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.28-7.38	m	5H	Ar-H
4.50	S	2H	Ar-CH ₂ -O
3.65-3.75	m	4H	O-CH2-CH2-OH
3.45	t	2H	O-CH2-(CH2)4-O
1.55-1.70	m	4H	O-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₂ -O
1.35-1.50	m	2H	O-(CH ₂) ₂ -CH ₂ -(CH ₂) ₂ -

3.1.2. ¹³C NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.6 mL of a deuterated solvent in a 5 mm NMR tube.
- Instrument Setup:
 - Spectrometer: 100 MHz or higher.
 - Temperature: 25 °C.
 - Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
 - Number of Scans: 512-2048, due to the low natural abundance of ¹³C.
 - Relaxation Delay (d1): 2 seconds.
- Data Acquisition and Processing: Similar to ¹H NMR, with calibration to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data (in CDCl₃):



Chemical Shift (ppm)	Assignment
138.5	Ar-C (quaternary)
128.4	Ar-CH
127.7	Ar-CH
127.5	Ar-CH
73.0	Ar-CH ₂ -O
72.5	O-CH ₂ -CH ₂ -OH
70.3	O-CH ₂ -(CH ₂) ₄ -O
62.8	O-CH2-CH2-OH
29.7	O-CH2-CH2-(CH2)3-O
29.5	O-(CH ₂) ₂ -CH ₂ -(CH ₂) ₂ -O
26.1	O-(CH ₂) ₃ -CH ₂ -CH ₂ -O

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the molecule.

3.2.1. Electrospray Ionization (ESI) Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 μM) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium acetate to promote ionization.
- Instrument Setup:
 - Ionization Mode: Positive ESI.
 - Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.



- Infusion: Direct infusion via a syringe pump or coupled with liquid chromatography (LC-MS).
- Capillary Voltage: 3-5 kV.
- Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
- Data Analysis: Identify the molecular ion peak ([M+H]+, [M+Na]+, or [M+K]+) and compare the measured m/z with the calculated exact mass.

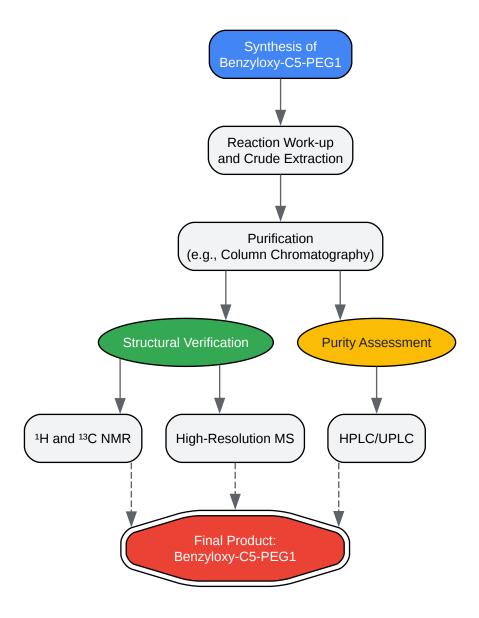
Predicted Mass Spectrometry Data:

lon	Calculated m/z
[M+H] ⁺	239.1642
[M+Na] ⁺	261.1461
[M+K] ⁺	277.1101

Experimental and Characterization Workflow

The general workflow for the synthesis and characterization of **Benzyloxy-C5-PEG1** involves several key stages to ensure the final product meets the required purity and structural specifications for its application.





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General workflow for the synthesis and characterization of **Benzyloxy-C5-PEG1**.

This guide provides a foundational understanding of **Benzyloxy-C5-PEG1** for its effective application in research and development. For further information, please refer to the product specifications from commercial suppliers.

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